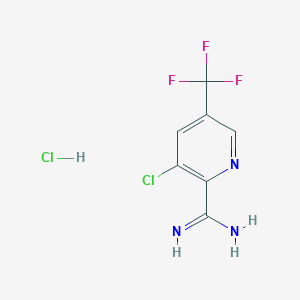

3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-5-(trifluoromethyl)pyridine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N3.ClH/c8-4-1-3(7(9,10)11)2-14-5(4)6(12)13;/h1-2H,(H3,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRFWUPAZAZUNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(=N)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704348 | |

| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179362-45-8 | |

| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Chloro-5-(trifluoromethyl)picolinimidamide Hydrochloride

Introduction: Strategic Importance in Medicinal Chemistry

3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride is a key building block in contemporary drug discovery and development. The presence of a trifluoromethyl group imparts desirable properties such as enhanced metabolic stability and increased lipophilicity, which can significantly improve the pharmacokinetic profile of a drug candidate. The chloro substituent and the picolinimidamide functional group offer versatile handles for further chemical modifications, making this molecule a valuable intermediate in the synthesis of a wide range of biologically active compounds, particularly in the agrochemical and pharmaceutical industries. This guide provides a comprehensive overview of a robust and well-established synthetic pathway to this important molecule, detailing the synthesis of the key nitrile precursor and its subsequent transformation to the target amidine hydrochloride via the classical Pinner reaction.

Synthetic Strategy: A Two-Step Approach

The most efficient and commonly employed synthetic route to this compound is a two-step process. This strategy begins with the synthesis of the crucial intermediate, 3-chloro-5-(trifluoromethyl)picolinonitrile, followed by its conversion to the target amidine hydrochloride.

Overall Synthetic Pathway

Caption: A two-step synthesis of this compound.

Part 1: Synthesis of 3-Chloro-5-(trifluoromethyl)picolinonitrile

The initial step involves the nucleophilic substitution of a chlorine atom on the pyridine ring with a cyanide group. A common and effective starting material for this transformation is 2,3-dichloro-5-(trifluoromethyl)pyridine.

Reaction Mechanism and Rationale

The cyanation of 2,3-dichloro-5-(trifluoromethyl)pyridine is a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring activates the chloro substituents towards nucleophilic attack. The cyanide ion (CN⁻) acts as the nucleophile, displacing one of the chloride ions. The reaction is typically carried out in the presence of a phase-transfer catalyst, such as benzyltriethylammonium chloride, to facilitate the transfer of the cyanide ion from the aqueous phase to the organic phase where the pyridine derivative is dissolved. This enhances the reaction rate and yield.[1]

Experimental Protocol: Cyanation of 2,3-Dichloro-5-(trifluoromethyl)pyridine

The following protocol is adapted from established patent literature.[1]

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 2,3-dichloro-5-(trifluoromethyl)pyridine (e.g., 0.2 mol), a suitable organic solvent such as dichloromethane or toluene (200 mL), and a phase-transfer catalyst like benzyltriethylammonium chloride (e.g., 0.01 mol).

-

Addition of Cyanide: Prepare a solution of sodium cyanide (e.g., 0.22 mol) in water (50 mL) and add it to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a gentle reflux (approximately 40-50 °C for dichloromethane) and stir vigorously for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and separate the organic layer. Wash the organic layer with water (2 x 100 mL) and then with brine (100 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude 3-chloro-5-(trifluoromethyl)picolinonitrile by vacuum distillation to yield a colorless to pale yellow liquid.

| Parameter | Value | Reference |

| Starting Material | 2,3-Dichloro-5-(trifluoromethyl)pyridine | [1] |

| Reagents | Sodium Cyanide, Benzyltriethylammonium chloride | [1] |

| Solvent | Dichloromethane or Toluene | [1] |

| Reaction Temperature | 40-50 °C (reflux) | [1] |

| Typical Yield | >85% | [1] |

| Purity (post-distillation) | >99% | [1] |

Part 2: Synthesis of this compound via the Pinner Reaction

The final step in the synthesis is the conversion of the nitrile group of 3-chloro-5-(trifluoromethyl)picolinonitrile into an amidine hydrochloride. The Pinner reaction is the method of choice for this transformation due to its reliability and efficiency.[2][3][4]

Reaction Mechanism and Rationale

The Pinner reaction proceeds in two main stages:

-

Formation of the Pinner Salt: The nitrile is treated with an anhydrous alcohol (commonly ethanol) in the presence of dry hydrogen chloride gas. The nitrile nitrogen is protonated by the strong acid, which significantly increases the electrophilicity of the nitrile carbon. The alcohol then acts as a nucleophile, attacking the activated nitrile carbon to form an intermediate which rearranges to a stable imino ester hydrochloride, also known as a Pinner salt.[2][3] It is crucial to maintain anhydrous conditions as the Pinner salt is sensitive to moisture and can hydrolyze to the corresponding ester.[3]

-

Ammonolysis of the Pinner Salt: The isolated or in-situ generated Pinner salt is then treated with ammonia. The ammonia displaces the alkoxy group of the imino ester in a nucleophilic substitution reaction to form the desired amidine. As the reaction is carried out in the presence of excess HCl and the product is basic, it is isolated as the stable hydrochloride salt.

Pinner Reaction Workflow

Caption: The two-stage process of the Pinner reaction for amidine synthesis.

Experimental Protocol: Pinner Reaction and Ammonolysis

The following is a generalized yet robust protocol for the synthesis of this compound.

-

Preparation of Ethanolic HCl: Prepare a saturated solution of anhydrous hydrogen chloride in absolute ethanol at 0 °C. This can be achieved by bubbling dry HCl gas through the cooled ethanol. The concentration can be determined by titration.

-

Formation of the Pinner Salt: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a drying tube, and a dropping funnel, dissolve 3-chloro-5-(trifluoromethyl)picolinonitrile (e.g., 0.1 mol) in the prepared anhydrous ethanolic HCl (e.g., 100 mL). Stir the solution at room temperature for 12-24 hours. The Pinner salt may precipitate as a white solid.

-

Ammonolysis: Cool the reaction mixture to 0 °C in an ice bath. Prepare a solution of ammonia in anhydrous ethanol and add it dropwise to the stirred suspension of the Pinner salt until the solution becomes basic (check with pH paper).

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Isolation and Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting solid residue is the crude this compound. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to afford the pure product as a white to off-white crystalline solid.

Conclusion

The synthesis of this compound is a well-defined process that leverages classical organic reactions. The two-step pathway, involving a robust cyanation followed by the reliable Pinner reaction, provides an efficient route to this valuable synthetic intermediate. Careful control of reaction conditions, particularly the maintenance of anhydrous environments during the Pinner reaction, is critical for achieving high yields and purity. This guide provides the necessary theoretical and practical framework for researchers and drug development professionals to successfully synthesize this key building block for a variety of applications.

References

- Pinner Reaction. (n.d.). NROChemistry.

- Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine. (2017). Google Patents.

- Pinner Reaction. (2025). J&K Scientific.

- Pinner reaction. (n.d.). Wikipedia.

- Pinner Reaction. (n.d.). Organic Chemistry Portal.

Sources

An In-depth Technical Guide to 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride is a substituted pyridine derivative that serves as a valuable building block in synthetic chemistry. Its trifluoromethyl and chloro substitutions on the pyridine ring, combined with the reactive picolinimidamide moiety, make it a versatile precursor for the development of novel compounds in the pharmaceutical and agrochemical industries. The trifluoromethyl group is a well-known bioisostere for various functional groups and can significantly enhance metabolic stability, lipophilicity, and binding affinity of target molecules.

This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines robust analytical methodologies for its characterization, and discusses its conceptual synthesis and safe handling protocols. The information herein is synthesized to provide researchers with the foundational knowledge required for its effective use in discovery and development workflows.

Chemical Identity and Structure

A precise understanding of the compound's identity is the cornerstone of any scientific investigation.

1.1 Nomenclature and Identifiers

-

Systematic Name: 3-chloro-5-(trifluoromethyl)pyridine-2-carboximidamide,hydrochloride

-

Common Name: this compound[1]

-

MDL Number: MFCD11975591[4]

1.2 Molecular Formula and Weight The compound's basic quantitative identifiers are summarized below.

| Attribute | Value | Source(s) |

| Molecular Formula | C₇H₆Cl₂F₃N₃ | [1][4] |

| Molecular Weight | 260.04 g/mol | [4] |

1.3 Chemical Structure The structure features a pyridine ring substituted at the C2, C3, and C5 positions. The C2 position holds the picolinimidamide group (-C(=NH)NH2), which is protonated in its hydrochloride salt form. The C3 position is substituted with a chlorine atom, and the C5 position with a trifluoromethyl (-CF3) group. Both the chloro and trifluoromethyl groups are strongly electron-withdrawing, which significantly influences the reactivity and electronic properties of the pyridine ring.

Caption: Structural representation of the key moieties.

Physicochemical Properties

The physical and chemical properties dictate the compound's behavior in various experimental settings, from reaction conditions to formulation.

2.1 Physical State and Appearance While specific vendor data is not universally published, analogous compounds such as Picolinimidamide Hydrochloride appear as a white to light yellow crystalline powder[5]. It is reasonable to expect this compound to be a crystalline solid at room temperature.

2.2 Solubility As a hydrochloride salt, this compound is anticipated to exhibit enhanced solubility in aqueous and polar protic solvents compared to its free base form.[6] The presence of the polar imidamide hydrochloride group suggests good solubility in water, methanol, and DMSO. Conversely, it is expected to have limited solubility in nonpolar aprotic solvents like hexanes and diethyl ether. The choice of solvent for reactions or analysis should be guided by this polarity profile.

2.3 Storage and Stability Commercial suppliers recommend storing the compound under an inert atmosphere at room temperature.[4] Some vendors utilize cold-chain transportation, indicating that temperature control during shipping is crucial to maintain stability.[4] The compound is likely hygroscopic, a common characteristic of hydrochloride salts, and should be handled in a dry environment.

Conceptual Synthesis Pathway

Understanding the synthetic origin of a building block provides insight into potential impurities and informs its reactivity. This compound is logically synthesized from precursors containing the substituted pyridine core. A common and efficient route involves the conversion of a nitrile functional group.

The likely precursor is 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile (CAS 1473374)[7]. The synthesis of such trifluoromethylpyridine precursors often starts from simpler picolines, which undergo sequential chlorination and fluorination reactions.[8][9] The conversion of the 2-carbonitrile to the 2-picolinimidamide can be achieved via reactions like the Pinner synthesis, which involves treating the nitrile with an alcohol and HCl, followed by ammonolysis.

Caption: Conceptual synthetic pathway to the target compound.

Analytical Methodologies

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the compound. While specific spectral data from vendors is often proprietary, a standard suite of analytical techniques can be applied.[4]

4.1 Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of non-volatile organic compounds. A reverse-phase (RP-HPLC) method is the most appropriate choice for this polar, basic compound.

-

Rationale: The hydrochloride salt is ionizable and hydrophilic, making it well-suited for reverse-phase chromatography where a polar mobile phase is used with a nonpolar stationary phase.[10]

-

Protocol:

-

Column: A C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a robust starting point.[11]

-

Mobile Phase: A gradient elution using a mixture of (A) water with an acidic modifier and (B) acetonitrile or methanol.

-

Acidic Modifier: 0.1% formic acid or trifluoroacetic acid (TFA) in both solvents is crucial. It ensures the protonation of the imidamide group, leading to consistent retention times and sharp, symmetrical peak shapes by minimizing interactions with residual silanols on the column.[12]

-

-

Detection: UV detection at a wavelength such as 254 nm or 270 nm, where the pyridine ring is expected to absorb.[11]

-

Sample Preparation: Dissolve the compound in the initial mobile phase composition or a compatible solvent like water/acetonitrile to ensure good peak shape.

-

Caption: Standard workflow for purity analysis by RP-HPLC.

4.2 Spectroscopic Characterization

Spectroscopic methods provide definitive structural confirmation.

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be informative.

-

¹H NMR:

-

Aromatic Protons: Two distinct signals are expected in the aromatic region (typically δ 7.5-9.0 ppm for pyridines).[13] Due to the electron-withdrawing effects of the Cl and CF₃ groups, these protons will be significantly downfield. They will appear as doublets with a small meta-coupling constant (⁴J).

-

Amine/Imine Protons: The -NH and -NH₂ protons of the imidamide hydrochloride group will appear as broad, exchangeable signals, likely far downfield. Their chemical shift can be highly dependent on the solvent and concentration.

-

-

¹³C NMR:

-

Pyridine Carbons: Six distinct signals for the pyridine ring carbons. The carbons attached to Cl, CF₃, and the imidamide group will have characteristic chemical shifts.

-

CF₃ Carbon: A quartet due to one-bond coupling with the three fluorine atoms.

-

Imidamide Carbon: The C=N carbon will appear in the typical range for amidines (~150-160 ppm).

-

-

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the CF₃ group.

4.2.2 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Rationale: Electrospray Ionization (ESI) in positive mode is ideal for this pre-charged hydrochloride salt. The analysis will detect the cationic form of the free base.[14]

-

Expected Mass: The expected monoisotopic mass for the free base cation [C₇H₇ClF₃N₃]⁺ would be observed.

-

Isotopic Pattern: The presence of one chlorine atom will result in a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak (M+), corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[15][16]

-

Fragmentation: Key fragmentation pathways would likely involve the loss of ammonia (NH₃), hydrogen cyanide (HCN), or the cleavage of the trifluoromethyl group.

Safety, Handling, and Storage

Proper handling is critical to ensure researcher safety and maintain the integrity of the compound.

-

General Precautions: Use standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17] Handle the compound in a well-ventilated area or a chemical fume hood.[18][19]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and air.[4] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[19]

Conclusion

This compound is a key chemical intermediate with well-defined physicochemical properties that make it amenable to standard analytical characterization. Its identity and purity can be reliably established using a combination of RP-HPLC, NMR spectroscopy, and mass spectrometry. A thorough understanding of its synthetic origins, solubility profile, and handling requirements is essential for its successful application in the synthesis of more complex, high-value molecules for the life sciences sector.

References

-

Chemsigma. (n.d.). 1179362-45-8 this compound. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound, 95%. Retrieved from [Link]

-

King-Pharm. (n.d.). This compound. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

- Google Patents. (n.d.). EP 2 368 550 B1.

-

ACS Publications. (n.d.). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. Retrieved from [Link]

-

Supporting Information. (n.d.). Synthesis of 6-alkyl-2-aryl-3-(trifluoromethyl)pyridinium salts. Retrieved from [Link]

-

MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)picolinic acid hydrochloride. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile. Retrieved from [Link]

- Google Patents. (n.d.). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.

-

ResearchGate. (n.d.). Comparison of 1H NMR shifts (ppm) of dipicolylamine units of ligands. Retrieved from [Link]

-

National Institutes of Health. (2021, November 29). Automated Determination of Nuclear Magnetic Resonance Chemical Shift Perturbations in Ligand Screening Experiments: The PICASSO Web Server. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

-

PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]

-

MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved from [Link]

- Google Patents. (n.d.). CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.

-

PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

-

Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum (Pyridine-d5) of polyamide (PA-III). Retrieved from [Link]

Sources

- 1. chemsigma.com [chemsigma.com]

- 2. 1179362-45-8 this compound AKSci 3811DL [aksci.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 1179362-45-8|this compound|BLD Pharm [bldpharm.com]

- 5. Picolinimidamide Hydrochloride | 51285-26-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | C7H2ClF3N2 | CID 1473374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]

- 10. helixchrom.com [helixchrom.com]

- 11. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. benchchem.com [benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. scribd.com [scribd.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. jubilantingrevia.com [jubilantingrevia.com]

- 19. fishersci.com [fishersci.com]

- 20. 3-Chloro-5-(trifluoromethyl)pyridine 97 85148-26-1 [sigmaaldrich.com]

- 21. tcichemicals.com [tcichemicals.com]

- 22. tcichemicals.com [tcichemicals.com]

A Technical Guide to 3-Chloro-5-(trifluoromethyl)picolinimidamide Hydrochloride: A Versatile Intermediate in Modern Chemistry

Abstract

In the landscape of pharmaceutical and agrochemical research, the strategic use of fluorinated building blocks is paramount for enhancing the metabolic stability, lipophilicity, and binding affinity of target molecules.[1][2] 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride (CAS No. 1179362-45-8) has emerged as a key heterocyclic intermediate, valued for its unique trifluoromethyl and chloro substitutions on a pyridine scaffold. This guide provides an in-depth examination of this compound, detailing its physicochemical properties, a validated synthesis protocol derived from analogous chemical transformations, and a discussion of its critical role as a precursor in the synthesis of more complex bioactive molecules. This document serves as a technical resource for researchers and process chemists engaged in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is a pyridine-based organic compound. The presence of a trifluoromethyl group (-CF3), a chlorine atom (-Cl), and an imidamide functional group (-C(=NH)NH2) as a hydrochloride salt defines its reactivity and utility.[3] These features make it a valuable building block in medicinal chemistry.[1]

A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 1179362-45-8 | ChemScene, BLD Pharm[3][4] |

| Molecular Formula | C₇H₆Cl₂F₃N₃ | BLD Pharm[3] |

| Molecular Weight | 260.04 g/mol | BLD Pharm[3] |

| Appearance | Solid (predicted) | General Knowledge |

| Functional Groups | Pyridine, Amidine, Chloride, Trifluoromethyl | BLD Pharm[3] |

| Storage Conditions | Inert atmosphere, room temperature | BLD Pharm[3] |

Synthesis and Purification: A Validated Protocol

The logical precursor for this synthesis is 3-Chloro-5-(trifluoromethyl)picolinonitrile. The overall workflow is a two-step process.

Workflow for Synthesis

Caption: Synthesis workflow for the target compound.

Step-by-Step Experimental Protocol

Step 1: Formation of Ethyl 3-chloro-5-(trifluoromethyl)picolinimidate hydrochloride

-

System Preparation: A three-necked, round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂) is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

-

Reagent Addition: Add 3-Chloro-5-(trifluoromethyl)picolinonitrile (1 equivalent) to anhydrous ethanol (approx. 5-10 volumes). Cool the mixture to 0°C in an ice bath.

-

Reaction: Bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be monitored. Continue the HCl addition until the solution is saturated.

-

Incubation: Seal the flask and allow it to stand at 0-4°C for 12-24 hours. A precipitate of the imidate hydrochloride salt is expected to form.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether to remove unreacted starting material and solvent, and dry under vacuum.

Causality and Self-Validation: The use of anhydrous conditions is critical as the imidate product is highly susceptible to hydrolysis back to the corresponding ester. The low temperature minimizes side reactions. The formation of a precipitate serves as a primary validation of reaction success, which must be confirmed via analytical methods like ¹H NMR to check for the characteristic ethyl group signals.

Step 2: Conversion to this compound

-

System Preparation: Suspend the dried ethyl 3-chloro-5-(trifluoromethyl)picolinimidate hydrochloride (1 equivalent) in anhydrous ethanol in a pressure-rated vessel.

-

Reagent Addition: Cool the suspension to -10°C and add a solution of anhydrous ammonia in ethanol (typically 2-3 equivalents).

-

Reaction: Seal the vessel and stir the mixture at room temperature for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the final product.

Causality and Self-Validation: Ammonia acts as the nucleophile, displacing the ethoxy group to form the more stable amidine. Using a sealed vessel ensures a sufficient concentration of the volatile ammonia reagent. The purity of the final product must be rigorously validated. A Certificate of Analysis (COA) for such a compound would typically require >98% purity by HPLC, confirmation of structure by ¹H NMR and Mass Spectrometry, and may include elemental analysis to confirm the hydrochloride salt stoichiometry.

Role as a Key Synthetic Intermediate

This compound is not typically an end-product but rather a versatile intermediate for constructing more complex molecules, particularly those with applications in drug discovery. The imidamide moiety is a precursor to various five- and six-membered heterocycles.

The compound's value lies in the combination of its functional groups:

-

Trifluoromethyl Group: Enhances metabolic stability and cell membrane permeability in final drug candidates.[1]

-

Chloro Group: Provides a reactive site for nucleophilic aromatic substitution or cross-coupling reactions, allowing for further molecular elaboration.

-

Imidamide Group: Can be used to construct heterocycles like triazoles or oxadiazoles, which are common scaffolds in medicinal chemistry.

Logical Elaboration Pathway

Caption: Potential synthetic routes from the title compound.

This structural motif, a substituted chloropyridine, is found in numerous active pharmaceutical ingredients (APIs). The strategic placement of the chloro and trifluoromethyl groups influences the electronic properties of the pyridine ring, making it a valuable component in designing molecules that target specific biological pathways.[1][2][5]

Analytical Characterization

To ensure the identity, purity, and quality of this compound, a suite of analytical techniques is mandatory.

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% trifluoroacetic acid or formic acid) is a standard starting point. Purity should exceed 98% for use in sensitive applications.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The proton NMR will show characteristic signals for the aromatic protons and the -NH₂ protons of the amidine group. ¹⁹F NMR is crucial for confirming the presence and integrity of the trifluoromethyl group.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the free base form of the compound. Electrospray ionization (ESI) is a suitable method.

-

Elemental Analysis: Determines the percentage composition of C, H, N, and Cl, providing definitive evidence for the empirical formula and the presence of the hydrochloride salt.

Conclusion

This compound is a specialized chemical intermediate whose value is defined by the strategic combination of its functional groups. While not a bioactive agent itself, it represents a crucial starting point for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. The synthetic and analytical protocols outlined in this guide provide a framework for its reliable preparation and quality control, empowering researchers to leverage its unique chemical architecture in the development of next-generation molecules.

References

- Google P

-

PubChem, National Institutes of Health. 4-Formyl-3-methoxybenzonitrile. [Link]

- Google Patents. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.

-

PubChem, National Institutes of Health. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. [Link]

-

PubChem, National Institutes of Health. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

PubMed. The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. [Link]

Sources

A Technical Guide to the Spectral Data Analysis of 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride

Abstract

This technical guide provides a comprehensive framework for the spectral analysis and structural elucidation of 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride, a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical workflow, guiding researchers through the integration of multiple analytical techniques. We will explore the theoretical underpinnings and practical considerations for Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The causality behind experimental choices is emphasized, ensuring that each protocol is a self-validating system for achieving unambiguous structural confirmation and purity assessment.

Introduction: The Analytical Imperative

This compound belongs to a class of halogenated and trifluoromethylated pyridine compounds, which are pivotal scaffolds in modern drug discovery and materials science.[1] The presence of a chloro group, a trifluoromethyl group, and a picolinimidamide side chain imparts a unique electronic and steric profile, making robust analytical characterization essential for quality control, reaction monitoring, and understanding structure-activity relationships.

This guide presents a multi-technique approach to spectral analysis. The hydrochloride salt form necessitates specific considerations in sample preparation, particularly for NMR, to ensure data quality and correct interpretation.[2][3] Our objective is to provide a foundational methodology for researchers encountering this, or structurally similar, molecules.

Integrated Analytical Workflow

The definitive structural confirmation of a novel compound is not achieved by a single technique but by the convergence of evidence from multiple orthogonal methods. The workflow presented here is designed to systematically build a complete structural picture, where each analysis validates the others.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): The First Gateway

Mass spectrometry provides the molecular weight and, with high-resolution instruments, the elemental composition. This is the first and most critical test of a compound's identity.

Experimental Protocol (Electrospray Ionization - Time of Flight)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid. The acid helps to ensure the analyte remains protonated.

-

Instrumentation: Utilize an ESI-TOF mass spectrometer.

-

Acquisition Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 kV

-

Sampling Cone: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Mass Range: 50-500 m/z

-

Rationale: Positive ion mode is selected to detect the protonated molecule [M+H]⁺. ESI is a soft ionization technique suitable for polar molecules, minimizing in-source fragmentation.[4]

-

Predicted Data and Interpretation

The molecular formula for the free base is C₇H₅ClF₃N₃.

-

Molecular Ion Peak [M+H]⁺: The primary species observed will be the protonated free base. The expected monoisotopic mass is calculated to be 238.0155 m/z.

-

Isotopic Pattern: A crucial validation point is the isotopic pattern of the chlorine atom. The ratio of the M peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) should be approximately 3:1, which is a characteristic signature of a monochlorinated compound.

-

Fragmentation: While ESI is soft, some fragmentation can be induced. Key predicted fragmentation pathways involve the loss of small, stable neutral molecules.[5][6]

-

Loss of NH₃ (Ammonia): A fragment corresponding to [M+H - NH₃]⁺ at ~221.0 m/z.

-

Loss of HCN (Hydrogen Cyanide): A fragment corresponding to [M+H - HCN]⁺ at ~211.0 m/z.

-

| Predicted Ion | Formula | Calculated m/z | Notes |

| [M+H]⁺ (³⁵Cl) | [C₇H₆ClF₃N₃]⁺ | 238.0155 | Monoisotopic mass of the protonated free base. |

| [M+H]⁺ (³⁷Cl) | [C₇H₆³⁷ClF₃N₃]⁺ | 240.0126 | A+2 peak, expected at ~32% intensity of A. |

| [M+H - NH₃]⁺ | [C₇H₃ClF₃N₂]⁺ | 221.0042 | Loss of ammonia from the imidamide group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of magnetically active nuclei like ¹⁹F.

Experimental Protocol

-

Solvent Selection: Due to the hydrochloride salt form, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. It readily dissolves salts and has the advantage of slowing the exchange of labile protons (like N-H), making them observable.[3] Chloroform-d (CDCl₃) may also be used if the compound is sufficiently soluble.

-

Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of DMSO-d₆.

-

Instrumentation: A 400 MHz (or higher) spectrometer.

-

Acquisition:

-

¹H NMR: Standard single-pulse experiment.

-

¹³C NMR: Proton-decoupled experiment (e.g., zgpg30).

-

¹⁹F NMR: Proton-decoupled experiment, referenced to an external standard like CFCl₃.[7]

-

Predicted Spectra and Interpretation

Structure and Numbering:

-

Pyridine Ring Protons: The pyridine ring has two protons. Due to the strong electron-withdrawing effects of the Cl and CF₃ groups, these protons will be significantly downfield.[8][9]

-

H-4: Expected around δ 8.8-9.0 ppm. It will appear as a doublet, coupled to H-6 with a small meta-coupling constant (⁴JHH ≈ 2-3 Hz).

-

H-6: Expected around δ 8.6-8.8 ppm. It will also appear as a doublet due to coupling with H-4 (⁴JHH ≈ 2-3 Hz).

-

-

Imidamide Protons (-C(=NH)NH₂): These protons are exchangeable and may appear as broad signals. Their chemical shift is highly dependent on concentration and residual water.

-

-NH₂: Expected as a broad singlet around δ 7.5-8.5 ppm (2H).

-

=NH: Expected as a broad singlet around δ 9.0-10.0 ppm (1H). The protonation from the HCl salt may be on this nitrogen or the pyridine nitrogen, which would further shift these signals.[2]

-

-

Pyridine Ring Carbons:

-

C-2, C-3, C-5: These carbons are directly attached to or influenced by electronegative atoms/groups. The carbon attached to chlorine (C-3) may show broadening due to the quadrupolar effect of the Cl nucleus.[10][11]

-

C-CF₃ (quartet): The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF ≈ 270-280 Hz).[1]

-

-

Imidamide Carbon (-C=N): Expected around δ 150-160 ppm.

| Atom | Predicted ¹³C Shift (δ, ppm) | Predicted Multiplicity (¹⁹F Coupling) | Notes |

| C2 | ~148-152 | Singlet | Adjacent to pyridine N and C=N group. |

| C3 | ~130-135 | Singlet | Attached to Cl; signal may be broad.[12] |

| C4 | ~145-150 | Quartet (small J) | Meta to CF₃ group. |

| C5 | ~125-130 | Quartet (²JCF ≈ 35-40 Hz) | Attached to CF₃ group. |

| C6 | ~152-156 | Singlet | Alpha to pyridine N. |

| -C(=N)- | ~155-160 | Singlet | Imidamide carbon. |

| -CF₃ | ~120-124 | Quartet (¹JCF ≈ 275 Hz) | Trifluoromethyl carbon. |

-

A single, sharp signal is expected for the three equivalent fluorine atoms of the CF₃ group.

-

Predicted Chemical Shift: The chemical shift for a CF₃ group on a pyridine ring is typically in the range of δ -60 to -70 ppm relative to CFCl₃.[1][13] The electron-withdrawing nature of the ring and the adjacent chloro group will influence the precise shift.[14]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FT-IR is a rapid and effective method for confirming the presence of key functional groups.

Experimental Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

-

Background: A background scan of the clean, empty ATR crystal must be taken prior to the sample scan.

Predicted Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-3200 | Medium-Strong, Broad | N-H Stretch | -NH₂ and =N-H |

| 1640-1680 | Strong | C=N Stretch | Imine/Imidamide[15][16] |

| ~1600 & ~1470 | Medium-Sharp | C=C / C=N Stretch | Pyridine Ring[17] |

| 1250-1050 | Very Strong | C-F Stretch | Trifluoromethyl (-CF₃)[18] |

| 850-750 | Strong | C-Cl Stretch | Aryl-Chloride |

UV-Vis Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule.

Experimental Protocol

-

Solvent: Use a UV-grade solvent such as methanol or acetonitrile.

-

Sample Preparation: Prepare a solution of known concentration (e.g., 0.01 mg/mL) to allow for molar absorptivity calculation.

-

Acquisition: Scan from 200 to 400 nm in a quartz cuvette.

Predicted Data and Interpretation

Substituted pyridines typically exhibit two main absorption bands corresponding to π → π* transitions.[19][20]

-

Primary Band: A strong absorption maximum (λ_max) is expected below 230 nm.

-

Secondary Band: A weaker, more structured band is expected around 260-280 nm. The substitution with auxochromic (Cl) and chromophoric (CF₃, C=N) groups will cause a bathochromic (red) shift compared to unsubstituted pyridine.[21][22]

Conclusion: A Self-Validating Analytical System

The structural elucidation of this compound is achieved through a synergistic and self-validating analytical approach. High-resolution mass spectrometry confirms the elemental composition. Multi-nuclear (¹H, ¹³C, ¹⁹F) NMR spectroscopy maps the precise atomic connectivity and chemical environment. FT-IR spectroscopy provides an orthogonal confirmation of the essential functional groups, while UV-Vis spectroscopy characterizes the electronic nature of the conjugated system. By integrating these techniques as described, researchers and drug development professionals can establish a definitive and robust analytical profile for this molecule, ensuring its identity, purity, and quality for any subsequent application.

References

- This reference is a placeholder for a general organic chemistry textbook. March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

-

Selective Trifluoromethylation of Pyridines. (2022). ChemistryViews. [Link]

- This reference is a placeholder for a spectroscopy textbook. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L.

-

Infrared Spectroscopy Absorption Table. (2023). Chemistry LibreTexts. [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2017). NIH National Library of Medicine. [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (2014). Dove Medical Press. [Link]

-

Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]

-

3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. (2021). NIH National Library of Medicine. [Link]

-

Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. (1953). Springer Nature. [Link]

-

6.3 IR Spectrum and Characteristic Absorption Bands. (2022). Organic Chemistry I. [Link]

-

Carbon-13 NMR for chloroform. (2016). Chemistry Stack Exchange. [Link]

-

19F Chemical Shifts and Coupling Constants. UCSB Department of Chemistry and Biochemistry. [Link]

-

Interpreting Infrared Spectra. Specac Ltd. [Link]

-

Can the salt form of my organic compound be determined using NMR? (2018). ResearchGate. [Link]

-

¹H and ¹³C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. (1992). Taylor & Francis Online. [Link]

-

Density Functional Theory Study of (13)C NMR Chemical Shift of Chlorinated Compounds. (2012). Wiley Online Library. [Link]

-

The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. (1954). ACS Publications. [Link]

-

UV-Vis Spectrum of Pyridine. SIELC Technologies. [Link]

-

Ultra-violet absorption spectra of substituted pyridines. (1975). ScienceDirect. [Link]

-

19F NMR Reference Standards. University of Wisconsin-Madison Chemistry Department. [Link]

-

Skeletal and chlorine effects on 13C-NMR chemical shifts of chlorinated polycyclic systems. (1998). Scielo. [Link]

-

Hydrochloride Salt of the GABAkine KRM-II-81. (2022). NIH National Library of Medicine. [Link]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (1964). Polish Academy of Sciences. [Link]

-

IR Chart. University of Colorado Boulder Department of Chemistry. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (2016). IntechOpen. [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns (HL). Save My Exams. [Link]

-

11.8: Fragmentation Patterns in Mass Spectrometry. (2020). Chemistry LibreTexts. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. colorado.edu [colorado.edu]

- 8. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Density functional theory study of (13)C NMR chemical shift of chlorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. 19F [nmr.chem.ucsb.edu]

- 14. dovepress.com [dovepress.com]

- 15. Infrared Spectrometry [www2.chemistry.msu.edu]

- 16. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 17. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 20. Sci-Hub. Ultra-violet absorption spectra of substituted pyridines / Journal of Molecular Structure, 1975 [sci-hub.ru]

- 21. Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3[1] | Russian Chemical Bulletin | Springer Nature Link [link.springer.com]

- 22. pubs.acs.org [pubs.acs.org]

Unraveling the Enigma: The Mechanism of Action of 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride

A Note to the Scientific Community: Extensive searches of public scientific databases, patent literature, and chemical supplier catalogs have yielded no specific information on the mechanism of action for 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride. This suggests that the compound may be a novel investigational agent, a proprietary molecule with limited public disclosure, or a synthetic intermediate not intended for biological use.

Therefore, this document serves not as a definitive guide, but as a foundational exploration into the potential mechanisms of action based on the constituent chemical moieties of the molecule. The insights presented herein are extrapolations derived from the known bioactivities of related chemical classes, namely picolinamide and trifluoromethylpyridine derivatives. It is imperative that the hypotheses outlined below are subjected to rigorous experimental validation.

Part 1: Deconstructing the Molecule: A Hypothetical Framework for Biological Activity

The structure of this compound offers several clues to its potential biological targets. The picolinamide core is a well-established pharmacophore present in a variety of bioactive compounds. The trifluoromethyl and chloro substituents on the pyridine ring are expected to significantly modulate the electronic and steric properties of the molecule, influencing its binding affinity and metabolic stability.

The Picolinamide Core: A Versatile Scaffold

Picolinamide and its derivatives are known to exhibit a wide range of biological activities, including:

-

Enzyme Inhibition: The nitrogen atom of the pyridine ring and the amide group can act as hydrogen bond donors and acceptors, facilitating interactions with the active sites of various enzymes.

-

Ion Channel Modulation: The aromatic nature of the pyridine ring can lead to interactions with hydrophobic pockets within ion channel proteins.

-

Receptor Binding: The overall shape and electronic distribution of the picolinamide scaffold can allow for specific binding to cell surface or intracellular receptors.

The Influence of Trifluoromethyl and Chloro Groups

The presence of a trifluoromethyl group (-CF3) and a chlorine atom (-Cl) on the pyridine ring is likely to have a profound impact on the compound's properties:

-

Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of the molecule, which may enhance its ability to cross cell membranes.

-

Metabolic Stability: The strong carbon-fluorine bond in the -CF3 group can block sites of metabolism, increasing the compound's half-life.

-

Electronic Effects: Both the -CF3 and -Cl groups are electron-withdrawing, which can alter the pKa of the pyridine nitrogen and influence the molecule's binding characteristics.

Part 2: Postulated Mechanisms and Experimental Validation

Based on the analysis of the chemical structure, several plausible mechanisms of action can be proposed. For each hypothesis, a corresponding experimental workflow is outlined to facilitate investigation.

Hypothesis 1: Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)

Certain picolinamide derivatives have been shown to inhibit NAMPT, a key enzyme in the salvage pathway of NAD+ biosynthesis. Inhibition of NAMPT can lead to cellular energy depletion and apoptosis, making it an attractive target for cancer therapy.

Experimental Workflow for NAMPT Inhibition Assay:

Caption: Workflow for an in vitro NAMPT enzymatic assay.

Protocol:

-

Plate Preparation: Add 2 µL of a serial dilution of this compound in assay buffer to the wells of a 384-well plate.

-

Enzyme Addition: Add 2 µL of recombinant human NAMPT enzyme solution to each well.

-

Substrate Addition: Initiate the reaction by adding 2 µL of a solution containing nicotinamide and PRPP.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Detection: Add 6 µL of a NAD+ detection reagent and incubate for a further 15 minutes at room temperature.

-

Data Acquisition: Measure the signal (fluorescence or luminescence) using a plate reader.

-

Data Analysis: Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

Hypothesis 2: Modulation of GABA-A Receptors

The pyridine ring is a common feature in many central nervous system (CNS) active compounds. Some pyridine derivatives are known to modulate the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.

Experimental Workflow for GABA-A Receptor Activity Assay:

Caption: Workflow for a cell-based GABA-A receptor assay.

Protocol:

-

Cell Culture: Culture HEK293 cells stably expressing the desired GABA-A receptor subtype combination.

-

Dye Loading: Load the cells with a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions.

-

Compound Addition: Add this compound at various concentrations to the cell plate.

-

Agonist Addition: After a short pre-incubation, add a sub-maximal concentration of GABA to stimulate the receptors.

-

Signal Detection: Measure the change in fluorescence using a FLIPR (Fluorometric Imaging Plate Reader) system.

-

Data Analysis: Determine if the compound potentiates or inhibits the GABA-induced signal and calculate the EC50 or IC50 value.

Part 3: Future Directions and Concluding Remarks

The exploration of this compound's mechanism of action is in its infancy. The hypotheses presented here, based on structural analogy, provide a rational starting point for a comprehensive investigation. A systematic approach, beginning with broad phenotypic screening followed by more focused target-based assays, will be crucial in elucidating the true biological activity of this compound.

The scientific community is encouraged to pursue further research to unravel the mysteries of this molecule. The potential for discovering a novel therapeutic agent with a unique mechanism of action warrants a dedicated and collaborative effort. As new data emerges, this guide will be updated to reflect the latest advancements in our understanding of this compound.

References

As there is no publicly available information on this compound, a reference list cannot be generated. The information and protocols provided are based on general knowledge of related chemical classes and standard laboratory procedures.

The Trifluoromethylpyridine Moiety: A Cornerstone of Modern Bioactive Compound Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold

The trifluoromethylpyridine (TFMP) scaffold has emerged as a critical component in the design of novel bioactive molecules across the agrochemical and pharmaceutical industries.[1][2] This is attributed to the unique physicochemical properties imparted by the trifluoromethyl (-CF3) group and the pyridine ring. The strong electron-withdrawing nature of the -CF3 group, combined with the metabolic stability of the C-F bond, significantly influences the pharmacokinetic and pharmacodynamic profiles of the parent molecule.[2][3] These properties often lead to enhanced biological activity, improved metabolic stability, and better target engagement.[4] This guide provides an in-depth exploration of the diverse biological activities of TFMP derivatives, focusing on their mechanisms of action and the experimental protocols for their evaluation.

Herbicidal Activity: Targeting Essential Plant Enzymes

Trifluoromethylpyridine derivatives have been successfully commercialized as potent herbicides, primarily through the inhibition of key enzymes in plant metabolic pathways.[1][2] Two of the most significant targets are protoporphyrinogen oxidase (PPO) and acetyl-CoA carboxylase (ACCase).[2]

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Protoporphyrinogen oxidase (PPO) is a critical enzyme in the biosynthesis of both chlorophyll and heme. It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[5][6] Inhibition of PPO by TFMP derivatives leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX. This accumulation, in the presence of light, generates reactive oxygen species that cause rapid lipid peroxidation and cell death.[6]

Caption: PPO inhibition by TFMP herbicides.

Experimental Protocol: In Vitro PPO Inhibition Assay

This protocol outlines a fluorometric assay to determine the in vitro inhibition of PPO by TFMP derivatives.[5][6][7]

1. Preparation of Chloroplast Stromal Extracts:

- Homogenize fresh spinach leaves in an ice-cold extraction buffer (e.g., 330 mM sorbitol, 50 mM Tricine-KOH pH 7.9, 2 mM EDTA, 1 mM MgCl2, 0.1% BSA).

- Filter the homogenate through cheesecloth and centrifuge to pellet the chloroplasts.

- Lyse the chloroplasts osmotically and centrifuge to separate the stromal fraction (supernatant).

- Determine the protein concentration of the stromal extract using a standard method like the Bradford assay.[5]

2. Preparation of Substrate and Inhibitors:

- Prepare a stock solution of protoporphyrinogen IX (the substrate) in a suitable buffer.

- Prepare serial dilutions of the TFMP test compounds and a known PPO inhibitor (e.g., acifluorfen) as a positive control.

3. Assay Procedure:

- In a microplate, add the stromal extract, the test compound (or control), and the reaction buffer.

- Initiate the reaction by adding the protoporphyrinogen IX substrate.

- Incubate the plate in the dark at a controlled temperature (e.g., 30°C).

- Measure the fluorescence of the product, protoporphyrin IX, at regular intervals using a microplate reader (excitation ~410 nm, emission ~640 nm).[5]

4. Data Analysis:

- Calculate the rate of reaction for each concentration of the test compound.

- Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of PPO activity) by plotting the reaction rate against the logarithm of the inhibitor concentration.

Mechanism of Action: Acetyl-CoA Carboxylase (ACCase) Inhibition

ACCase is a biotin-dependent enzyme that catalyzes the first committed step in fatty acid biosynthesis: the carboxylation of acetyl-CoA to malonyl-CoA.[2][8] Inhibition of ACCase by certain TFMP derivatives deprives the plant of the necessary building blocks for lipid synthesis, leading to the cessation of growth and eventual death.[2]

Caption: ACCase inhibition by TFMP herbicides.

Experimental Protocol: In Vitro ACCase Inhibition Assay

This protocol describes an in vitro assay to measure the inhibition of ACCase using a commercially available ADP-Glo™ Kinase Assay kit, which quantifies ADP produced during the ACCase reaction.[9][10]

1. Reagents and Materials:

- Purified ACCase enzyme.

- Acetyl-CoA, ATP, and sodium bicarbonate.

- ADP-Glo™ Kinase Assay kit (Promega).

- TFMP test compounds and a known ACCase inhibitor (e.g., haloxyfop) as a positive control.

2. Assay Procedure:

- Prepare a reaction buffer containing all components except the enzyme.

- Add the test compounds at various concentrations to the wells of a microplate.

- Initiate the reaction by adding the ACCase enzyme to each well.

- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

- Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ kit instructions, which involves a luminescence-based measurement.

3. Data Analysis:

- The luminescence signal is proportional to the amount of ADP produced and thus to the ACCase activity.

- Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Insecticidal Activity: Neurotoxins and Growth Regulators

Trifluoromethylpyridine derivatives are prominent in the development of modern insecticides, acting on various physiological targets in insects.[1][11]

Structure-Activity Relationships (SAR)

SAR studies have shown that the nature and position of substituents on the TFMP ring and other parts of the molecule are crucial for insecticidal activity. For instance, in a series of 1,3,4-oxadiazole derivatives containing a TFMP fragment, different substituents on the phenyl ring significantly influenced their bioactivity against pests like Plutella xylostella and Helicoverpa armigera.[1]

Experimental Protocol: Larval Toxicity Assay

This protocol outlines a general method for assessing the toxicity of TFMP derivatives against lepidopteran larvae, such as Plutella xylostella.[12]

1. Insect Rearing:

- Maintain a healthy, synchronized culture of the target insect species under controlled environmental conditions (temperature, humidity, and photoperiod).

- Rear larvae on an appropriate artificial diet or host plant material.

2. Compound Application:

- Prepare serial dilutions of the TFMP test compounds in a suitable solvent (e.g., acetone) containing a surfactant.

- Apply the test solutions to the surface of the artificial diet or by dipping host plant leaves.

- Allow the solvent to evaporate completely.

3. Bioassay:

- Place a known number of larvae (e.g., 10-20) of a specific instar into each container with the treated diet or leaves.

- Include a control group treated only with the solvent and surfactant.

- Maintain the containers under the same controlled conditions as for rearing.

4. Mortality Assessment:

- Assess larval mortality at specific time points (e.g., 24, 48, and 72 hours) after exposure.

- Larvae that are unable to move when prodded with a fine brush are considered dead.

5. Data Analysis:

- Correct the mortality data for control mortality using Abbott's formula.

- Calculate the LC50 (lethal concentration for 50% of the population) or LD50 (lethal dose for 50% of the population) values using probit analysis.

Fungicidal and Antibacterial Activity: Broad-Spectrum Microbial Control

The TFMP moiety is also a key feature in a number of fungicides and is being explored for its antibacterial properties.[1]

Experimental Protocol: Antifungal Mycelial Growth Inhibition Assay

This is a standard in vitro method to screen for antifungal activity.[13]

1. Culture Preparation:

- Grow the target fungal pathogens on a suitable solid medium (e.g., Potato Dextrose Agar, PDA).

2. Compound Preparation:

- Dissolve the TFMP test compounds in a solvent like dimethyl sulfoxide (DMSO).

- Incorporate the test compounds at various concentrations into the molten PDA medium before it solidifies.

3. Inoculation and Incubation:

- Place a mycelial plug of a specific diameter from the edge of an actively growing fungal culture onto the center of each agar plate containing the test compound.

- Include control plates with and without the solvent.

- Incubate the plates at an optimal temperature for fungal growth.

4. Assessment of Inhibition:

- Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge.

- Calculate the percentage of mycelial growth inhibition for each concentration of the test compound compared to the control.

- Determine the EC50 value (effective concentration for 50% inhibition).

Experimental Protocol: Antibacterial Broth Microdilution Assay

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

1. Bacterial Culture and Inoculum Preparation:

- Grow the target bacteria in a suitable liquid broth medium (e.g., Mueller-Hinton Broth).

- Adjust the bacterial suspension to a standardized concentration (e.g., 0.5 McFarland standard).

2. Compound Dilution:

- Perform serial two-fold dilutions of the TFMP test compounds in a 96-well microtiter plate containing the broth medium.

3. Inoculation and Incubation:

- Inoculate each well with the standardized bacterial suspension.

- Include positive (bacteria only) and negative (broth only) controls.

- Incubate the plate at an optimal temperature for bacterial growth (e.g., 37°C) for 18-24 hours.

4. MIC Determination:

- The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Medicinal Chemistry: Anticancer and Kinase Inhibition

The properties that make TFMP derivatives effective in crop protection also translate to medicinal chemistry, particularly in the development of anticancer agents.[4] A common mechanism of action for such compounds is the inhibition of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[14]

Mechanism of Action: Kinase Inhibition

Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process called phosphorylation. This can activate or deactivate the substrate, propagating cellular signals. Many TFMP-based anticancer drug candidates act as competitive inhibitors, binding to the ATP-binding pocket of a specific kinase and preventing phosphorylation of its downstream targets. This can disrupt signaling pathways involved in cell proliferation, survival, and migration.[15]

Caption: Kinase inhibition by TFMP derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of TFMP derivatives against a specific kinase.

1. Reagents and Materials:

- Purified recombinant kinase.

- Specific peptide substrate for the kinase.

- ATP.

- Assay buffer.

- Detection reagent (e.g., ADP-Glo™, or a phosphospecific antibody).

2. Assay Procedure:

- Add the kinase, peptide substrate, and TFMP test compound at various concentrations to the wells of a microplate.

- Initiate the kinase reaction by adding ATP.

- Incubate the plate at 30°C for a defined period.

- Stop the reaction and quantify the kinase activity. The method of quantification will depend on the detection reagent used (e.g., luminescence for ADP production, or an ELISA-based method for phosphorylation).

3. Data Analysis:

- Calculate the percentage of kinase inhibition for each concentration of the test compound.

- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT/MTS Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[14]

1. Cell Culture and Seeding:

- Culture the desired cancer cell lines in appropriate medium and conditions.

- Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

- Treat the cells with serial dilutions of the TFMP test compounds for a specific duration (e.g., 48 or 72 hours).

- Include untreated and solvent-treated controls.

3. MTT/MTS Reagent Addition and Incubation:

- Add the MTT or MTS reagent to each well.

- Incubate the plate for a few hours, during which viable cells with active metabolism will convert the reagent into a colored formazan product.

4. Absorbance Measurement:

- Solubilize the formazan product (if necessary, for MTT) and measure the absorbance at the appropriate wavelength using a microplate reader.

5. Data Analysis:

- The absorbance is directly proportional to the number of viable cells.

- Calculate the percentage of cell viability for each concentration of the test compound relative to the control.

- Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Conclusion

The trifluoromethylpyridine scaffold is a versatile and powerful tool in the discovery and development of new bioactive compounds. Its unique electronic and steric properties contribute to a wide range of biological activities, including herbicidal, insecticidal, fungicidal, antibacterial, and anticancer effects. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of TFMP derivatives, enabling researchers to elucidate their mechanisms of action and advance the development of novel solutions for agriculture and medicine.

References

-

Guo, X., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 13(15), 19371–19385. Available at: [Link]

-

Wang, J.-M., et al. (1995). New Assay Method for Protoporphyrinogen Oxidase Inhibitors Using Chloroplasts Isolated from Spinacia oleracea L. Bioscience, Biotechnology, and Biochemistry, 59(11), 2205-2207. Available at: [Link]

-

Bhagavathula, S., et al. (2015). Bioassays for anticancer activities. Methods in molecular biology (Clifton, N.J.), 1308, 339–353. Available at: [Link]

-

Guo, X., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 13(15), 19371–19385. Available at: [Link]

-

American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Impact of Fluorine Chemistry: How 2-Amino-3-(trifluoromethyl)pyridine Drives Innovation. Available at: [Link]

-

Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4851–4864. Available at: [Link]

-

Nishimura, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 154–165. Available at: [Link]

-

R. E. A. D. C. C. L. (2018). The importance of trifluoromethyl pyridines in crop protection. Pest management science, 74(6), 1228–1238. Available at: [Link]

-

Wang, J.-M., et al. (1995). New Assay Method for Protoporphyrinogen Oxidase Inhibitors Using Chloroplasts Isolated from Spinacia oleracea L. Bioscience, Biotechnology, and Biochemistry, 59(11), 2205-2207. Available at: [Link]

-

Blanchard, J. E., et al. (2013). A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase. Analytical biochemistry, 443(1), 48–53. Available at: [Link]

-

HSC Cores. (2023). Protoporphyrinogen Oxidase Activity Assay. Available at: [Link]

-

Reaction Biology. (n.d.). Carboxylase Assays Services. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Chemical Properties and Applications of Trifluoromethyl Pyridines. Available at: [Link]

-

Nishimura, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 154–165. Available at: [Link]

-

ResearchGate. (n.d.). The commercial insecticide containing trifluoromethyl pyridine. Available at: [Link]

-

Kocić, D., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. RSC medicinal chemistry, 13(10), 1168–1182. Available at: [Link]

-

BPS Bioscience. (n.d.). Acetyl-Coenzyme A Carboxylase 1 (ACC1) Assay Kit. Available at: [Link]

-

Wu, W., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 928308. Available at: [Link]

-

Rehman, S. U., et al. (2022). Inhibition of Oncogenic Kinases: An In Vitro Validated Computational Approach Identified Potential Multi-Target Anticancer Compounds. International journal of molecular sciences, 23(19), 11956. Available at: [Link]

-

Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4851–4864. Available at: [Link]

-

ResearchGate. (n.d.). Measurement of Protoporphyrinogen Oxidase Activity. Available at: [Link]

-

ResearchGate. (n.d.). The importance of trifluoromethyl pyridines in crop protection. Available at: [Link]

-

Xu, F., et al. (2022). Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety. New Journal of Chemistry, 46(31), 14935–14946. Available at: [Link]

-

Bettayeb, K., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 117. Available at: [Link]

-

Desai, D. H., et al. (2016). In vitro characterization of novel inhibitors of ROCK and MRCK kinases as anticancer agents. Cancer Research, 76(14 Supplement), 4805. Available at: [Link]

-

ResearchGate. (n.d.). Spectrophotometric assay of acetyl-CoA carboxylase activity in permeabilized C. glutamicum cells. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Methoxy-3-(trifluoromethyl)pyridine: Properties and Applications. Available at: [Link]

-

Wu, W., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 928309. Available at: [Link]

-

Li, Y., et al. (2021). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry, 45(31), 14163-14172. Available at: [Link]

-

BPS Bioscience. (n.d.). ACC1 Assay Service. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Available at: [Link]

-

Liu, Y., et al. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules (Basel, Switzerland), 27(19), 6251. Available at: [Link]

-

Abdel-Sattar, M. M., et al. (2021). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS omega, 6(16), 10836–10844. Available at: [Link]

-

Miller, J. H., & Miller, J. H. (2012). Methods for Rapid Screening in Woody Plant Herbicide Development. Forests, 3(3), 643-655. Available at: [Link]

-

ResearchGate. (n.d.). Methods for Rapid Screening in Woody Plant Herbicide Development. Available at: [Link]

-

Guo, S., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in plant science, 13, 1056525. Available at: [Link]

-

Wu, W., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(11), 104245. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods | Aging [aging-us.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]